Cannabinol methyl ether (CME) is a naturally occurring cannabinoid found in Cannabis sativa plants. [, ] It is classified as a non-psychoactive cannabinoid, meaning it does not produce the intoxicating effects associated with Δ9-tetrahydrocannabinol (THC). [] CME is primarily considered a research compound and its role in scientific investigations is centered around understanding its potential therapeutic properties and its interactions with the endocannabinoid system.
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran, commonly referred to as a derivative of hexahydrocannabinol, is a semi-synthetic cannabinoid. This compound is structurally related to Δ9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive component of cannabis. Hexahydrocannabinol was first described in 1940 and has gained attention for its potential pharmacological effects similar to those of Δ9-THC. The compound is categorized as a tricyclic terpenoid derivative with a benzopyran ring structure, and it acts on cannabinoid receptors in the body, contributing to its psychoactive properties .
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is derived from the extraction of cannabidiol from hemp, followed by synthetic modifications. It is classified as a semi-synthetic cannabinoid due to its synthesis from natural precursors. The structural classification places it within the broader category of cannabinoids, which are compounds that interact with the endocannabinoid system .
The synthesis of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran typically involves several key steps:
Each step must be carefully controlled to ensure high yields and purity of the final product .
The molecular formula for 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is . Its structure features:
The compound exhibits unique stereochemistry characterized by its specific spatial arrangement of atoms, which significantly influences its biological activity. The stereochemical configuration plays a crucial role in its interaction with cannabinoid receptors .
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran can undergo various chemical reactions typical for cannabinoids:
These reactions are often facilitated by specific reagents and conditions that promote desired transformations while minimizing unwanted side reactions. Understanding these pathways is essential for developing new therapeutic agents based on this compound .
The mechanism by which 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran exerts its effects involves interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system:
Research indicates that while 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran shares similarities with Δ9-THC in terms of receptor affinity and effects, it may exhibit distinct pharmacological profiles due to its unique structure .
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is typically characterized by:
Key chemical properties include:
These properties are critical for understanding how the compound behaves in different environments and applications .
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran has several scientific uses:
Ongoing research aims to further elucidate its pharmacological profile and potential therapeutic benefits .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4